molecular formula C11H13NO3 B8813732 Methyl 2-(3-Acetamidophenyl)acetate

Methyl 2-(3-Acetamidophenyl)acetate

Cat. No.: B8813732
M. Wt: 207.23 g/mol
InChI Key: ROFHLZLWHUTFEW-UHFFFAOYSA-N
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Description

Methyl 2-(3-Acetamidophenyl)acetate is an ester derivative of 2-(3-acetamidophenyl)acetic acid. The esterification of such carboxylic acids typically involves methanol under acidic or catalytic conditions. Key spectroscopic data for the parent acid include:

  • ¹H-NMR (DMSO-d₆): δ 12.27 (s, COOH), 9.90 (s, NH), 7.47–6.91 (aromatic protons), 3.51 (s, CH₂), 2.03 (s, CH₃).
  • ¹³C-NMR: δ 172.52 (COOH), 168.21 (CONH), 139.26–117.32 (aromatic carbons), 40.86 (CH₂), 23.94 (CH₃) .
    The methyl ester is anticipated to exhibit similar aromatic and acetamide motifs, with altered solubility and reactivity due to the ester functional group.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-(3-acetamidophenyl)acetate

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-5-3-4-9(6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

ROFHLZLWHUTFEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Methyl 2-(3-Acetamidophenyl)acetate and Analogues

Compound Name Molecular Formula Functional Groups Key Structural Differences Reference
This compound* C₁₁H₁₃NO₃ Ester, Acetamide, Aromatic Methyl ester group Inferred
2-(3-Acetamidophenyl)acetic Acid (15) C₁₀H₁₁NO₃ Carboxylic Acid, Acetamide, Aromatic Free carboxylic acid vs. ester
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Ester, Ketone, Aromatic Ketone (C=O) instead of acetamide
Ethyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy)acetate (I) C₂₁H₂₄N₂O₆ Ester, Ether, Acetamide, Aromatic Phenoxy and dimethylphenoxy substituents
3-Acetamidophenyl Acetate C₁₀H₁₁NO₃ Ester, Acetamide, Aromatic Acetate ester (vs. methyl acetate)

Notes:

  • Methyl 2-phenylacetoacetate (CAS 16648-44-5) shares the aromatic and ester motifs but replaces the acetamide with a ketone, enabling keto-enol tautomerism and divergent reactivity (e.g., in amphetamine synthesis) .
  • Ethyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy)acetate (compound I) demonstrates how substituent variation (e.g., phenoxy groups) enhances antitubercular activity .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name m.p. (°C) Solubility ¹H-NMR Key Peaks (δ) Application/Reactivity Reference
2-(3-Acetamidophenyl)acetic Acid (15) 128–129 Polar solvents 12.27 (COOH), 9.90 (NH) Pharmaceutical intermediates
Methyl 2-phenylacetoacetate N/A Organic solvents 3.72 (s, OCH₃), 3.58 (s, CH₂CO) Precursor for illicit drug synthesis
3-Acetamidophenyl Acetate N/A Hydrolyzes readily N/A Environmental transformation product

Key Observations :

  • The carboxylic acid (15) has higher polarity (m.p. 128–129°C) compared to its ester derivatives, which are likely liquids or low-melting solids.
  • Methyl 2-phenylacetoacetate lacks the acetamide group, reducing hydrogen-bonding capacity and altering biological activity .

Reactivity and Stability

  • Hydrolysis : this compound is expected to undergo hydrolysis to 2-(3-Acetamidophenyl)acetic acid under acidic/basic conditions, similar to 3-acetamidophenyl acetate , which hydrolyzes in abiotic environments .
  • Stability : The acetamide group in this compound may confer resistance to enzymatic degradation compared to simpler esters like isoamyl acetate (a flavoring agent with rapid hydrolysis) .

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